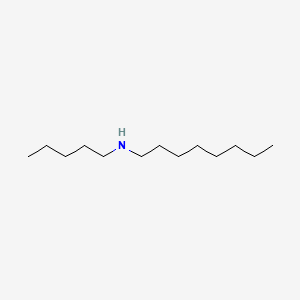

N-(N-OCTYL)-N-PENTYLAMINE

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-pentyloctan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H29N/c1-3-5-7-8-9-11-13-14-12-10-6-4-2/h14H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKZYBVBFFWCQGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCNCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602098 | |

| Record name | N-Pentyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6835-13-8 | |

| Record name | N-Pentyloctan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N- N-octyl -n-pentylamine and Its Analogues

Chemo- and Regioselective Strategies for Secondary Amine Construction

The selective synthesis of secondary amines from a mixture of primary amines and other functional groups, or the specific formation of one regioisomer over another, presents a significant synthetic challenge. Modern methodologies are increasingly focused on achieving high levels of chemo- and regioselectivity.

Functionalization of Inert C-H Bonds via Amination

The direct functionalization of otherwise unreactive C-H bonds to form C-N bonds represents a paradigm shift in amine synthesis, offering a more direct and atom-economical route to these compounds. nih.govgoogle.com This strategy avoids the need for pre-functionalized starting materials, a common requirement in traditional cross-coupling reactions. rsc.org

Transition metal-catalyzed C-H amination has been a particularly fruitful area of research. sioc-journal.cnnih.gov These reactions often involve the in-situ generation of a reactive metal-nitrene intermediate that can insert into a C-H bond. wikipedia.org The choice of metal catalyst and directing group can provide high levels of chemo- and regioselectivity. For instance, copper-catalyzed regioselective C-H amination of phenol derivatives has been achieved with the assistance of a phenanthroline-based bidentate auxiliary. acs.org This reaction proceeds smoothly with a copper salt and air as the terminal oxidant. acs.org

Electrochemical methods have also been developed for intramolecular C-H amination, providing a metal- and oxidant-free approach to constructing nitrogen-containing heterocycles. rsc.org These reactions can proceed with high regioselectivity. rsc.org Furthermore, iron-catalyzed C-H amination has been shown to be effective for the functionalization of a broad range of aliphatic C-H bonds, including those in complex molecules and natural products. google.combohrium.com

Radical-Mediated N-N Bond Formation and Amination Pathways

Radical-mediated reactions offer unique pathways for the formation of C-N and N-N bonds, often complementing traditional ionic or metal-catalyzed processes. numberanalytics.com These reactions typically involve the generation of highly reactive nitrogen-centered radicals that can participate in a variety of transformations. acs.orgresearchgate.net

One approach involves the photolytic generation of aminium radicals from N-chloroamines. rsc.org These electrophilic radicals can then undergo intramolecular C-H amination to form a variety of cyclic amines. rsc.orgresearchgate.net This method has been shown to be tolerant of various functional groups and can be performed as a one-pot reaction starting from secondary amines. rsc.org

Visible-light photoredox catalysis has emerged as a powerful tool for generating nitrogen-centered radicals under mild conditions. nih.govbeilstein-journals.org In these systems, a photosensitizer absorbs visible light and then engages in a single-electron transfer (SET) process with an amine substrate to generate a nitrogen radical cation. nih.govbeilstein-journals.org This intermediate can then undergo various reactions, including C-H functionalization and cycloadditions. nih.gov

The direct coupling of two nitrogen atoms to form a hydrazine linkage can also be achieved through radical-mediated pathways. rsc.org For example, the copper-mediated dehydrogenative coupling of secondary amines can produce tetrasubstituted hydrazines. rsc.org This reaction is thought to proceed through the formation of an amino radical in the coordination sphere of the copper complex. rsc.org

| Radical Precursor | Generation Method | Key Transformation | Product Type |

| N-Chloroamines | UV Photolysis | Intramolecular C-H Amination | Cyclic Amines rsc.org |

| Secondary Amines | Visible-Light Photoredox Catalysis | C-H Functionalization | Functionalized Amines nih.gov |

| Secondary Amines | Copper-Mediated Oxidation | Dehydrogenative N-N Coupling | Hydrazines rsc.org |

Green Chemistry Principles in Amine Synthesis and Derivatization

The principles of green chemistry are increasingly being integrated into the design of synthetic routes for amines, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

The use of renewable feedstocks is a key aspect of green amine synthesis. rsc.org For example, alcohols derived from biomass can be used as alkylating agents in "hydrogen borrowing" reactions. rsc.org The development of catalytic systems for the reductive amination of fatty acids and their esters provides a sustainable route to N,N-dialkyl fatty amines. rsc.org

Solvent choice is another critical factor. The use of deep eutectic solvents (DESs) as both catalysts and reaction media for N-alkylation reactions has been explored. mdpi.com These solvents are often biodegradable and can be recycled. Similarly, propylene carbonate, a green solvent, can serve as both a reagent and solvent in the N-alkylation of N-heterocycles, avoiding the need for genotoxic alkyl halides. nih.govmdpi.com

Novel Derivatization Pathways and Amine Precursor Chemistry

The development of novel methods for the derivatization of amines and the synthesis of their precursors is crucial for expanding the accessible chemical space and enabling the synthesis of complex nitrogen-containing molecules.

Nitrene-Mediated Aminative Coupling Reactions

Nitrene-mediated reactions are a powerful tool for the formation of C-N bonds. wikipedia.orgnumberanalytics.com Nitrenes are highly reactive, electron-deficient nitrogen species that can undergo a variety of transformations, including C-H insertion and addition to π-systems. nih.gov

Transition metal-catalyzed nitrene transfer reactions have been extensively studied and provide a versatile strategy for C-H amination. wisc.eduresearchgate.netnih.gov Catalysts based on rhodium, copper, and iron have been shown to be effective in mediating these transformations. google.comwikipedia.org The use of directing groups can enhance the regioselectivity of nitrene insertion reactions. sioc-journal.cn

Recently, a novel nitrene-mediated aminative N-N-N coupling reaction has been reported. nih.govrsc.org This reaction utilizes an anomeric amide to generate an aminonitrene intermediate in situ, which is then trapped by a nitrosoarene to form a triazene 1-oxide. nih.govrsc.org This one-step process operates under mild conditions and exhibits a broad substrate scope. nih.govrsc.org

Biocatalysis is also emerging as a powerful approach for nitrene-mediated C-H amination. nih.govnih.gov Engineered enzymes, such as protoglobin nitrene transferases, have been developed to catalyze the enantioselective intermolecular amination of C-H bonds in carboxylic acid esters, providing a direct route to α-amino esters. nih.govnih.gov

| Nitrene Precursor | Generation Method | Key Transformation | Product Type |

| Sulfamate Esters | Rhodium Catalysis | Intramolecular C-H Amination | Cyclic Amines wikipedia.org |

| Azides | Iron Catalysis | Intermolecular C-H Amination | Acyclic Secondary Amines google.com |

| Anomeric Amides | Base-Mediated | Aminative N-N-N Coupling | Triazene 1-Oxides nih.govrsc.org |

| Carboxylic Acid Esters | Biocatalysis (Nitrene Transferase) | Enantioselective C-H Amination | α-Amino Esters nih.govnih.gov |

Controlled Synthesis of N-Substituted Amides and Related Compounds

One versatile strategy for the synthesis of unsymmetrical secondary amines involves the formation of an N-substituted amide, followed by its reduction. This two-step process offers a high degree of control, as the initial acylation of a primary amine is typically a highly selective reaction, and subsequent reduction of the stable amide intermediate yields the desired secondary amine.

A common approach begins with the acylation of a primary amine, such as octylamine, with a carboxylic acid derivative like pentanoyl chloride or pentanoic anhydride. This reaction forms the corresponding N-octylpentanamide. The subsequent reduction of this amide is a critical step. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are often employed to convert the amide to the amine without affecting other functional groups. acs.org

For instance, the synthesis of N-isobutyl-4-phenylbutan-1-amine, an analogue, was achieved by first reacting 4-phenylbutan-1-amine with isobutyryl chloride to form N-(4-phenylbutyl)isobutyramide, which was then reduced with LiAlH₄ in tetrahydrofuran (THF) to yield the target secondary amine. acs.org A similar pathway can be envisioned for N-(N-octyl)-N-pentylamine, starting from octylamine and pentanoyl chloride.

The table below summarizes the key steps and typical reagents involved in this synthetic route.

| Step | Reaction | Reagents and Conditions | Product |

| 1 | Acylation | Pentanoyl chloride, Triethylamine, Dichloromethane, 0 °C to 25 °C | N-octylpentanamide |

| 2 | Reduction | Lithium aluminum hydride (LiAlH₄), Tetrahydrofuran (THF), 50-60 °C | This compound |

This table presents a generalized procedure based on analogous syntheses.

Recent advancements have also explored alternative coupling agents for amide formation. The use of hypervalent iodine reagents, such as phenyliodine diacetate (PhI(OAc)₂), allows for the coupling of amides and amines under mild, metal-free conditions, offering a versatile route to unsymmetrical ureas and potentially adaptable to amide synthesis. nih.gov

Dialkylation and Related Transformations

Direct alkylation of primary amines is a more direct route to secondary amines, though it often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as quaternary ammonium salts. scbt.com However, advanced catalytic systems have been developed to control this reactivity and favor the formation of unsymmetrical secondary amines.

Reductive Amination:

A highly effective and widely used method for the synthesis of unsymmetrical secondary amines is reductive amination. youtube.com This one-pot reaction involves the condensation of a primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical for the success of this reaction, with reagents like sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) being commonly employed due to their selectivity for the imine over the carbonyl starting material. google.com

For the synthesis of this compound, two primary pathways exist:

Reaction of octylamine with pentanal.

Reaction of pentylamine with octanal.

Both routes are expected to yield the same product. The reaction is typically carried out in a suitable solvent like methanol or dichloroethane, often with a catalytic amount of acid to facilitate imine formation. youtube.com Studies on the reductive amination of aliphatic aldehydes have shown good yields. For example, the reductive amination of octanal with ammonia using a bimetallic Rh/Ir catalyst yielded octylamine in 47% yield, demonstrating the feasibility of this transformation for long-chain aliphatic aldehydes. jconsortium.com

The following table outlines the general conditions for the synthesis of this compound via reductive amination.

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Typical Yield (Analogous Reactions) |

| Octylamine | Pentanal | NaBH(OAc)₃ | Dichloroethane | Good to Excellent |

| Pentylamine | Octanal | NaBH₃CN | Methanol | Good to Excellent |

This table is based on general procedures for reductive amination of aliphatic aldehydes and amines.

Catalytic N-Alkylation with Alcohols:

An environmentally friendly alternative to using alkyl halides is the N-alkylation of amines with alcohols, where water is the only byproduct. This "borrowing hydrogen" or "hydrogen autotransfer" strategy involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the amine. sioc-journal.cn

A study on the N-alkylation of amines with alcohols using a palladium supported on iron(III) oxide (Pd/Fe₂O₃) catalyst demonstrated the synthesis of N-heptyl-octylamine from heptylamine and octanol with 81% selectivity. This result for a close analogue strongly suggests the viability of this method for producing this compound from either octylamine and pentanol or pentylamine and octanol. rsc.org

Deaminative Coupling of Primary Amines:

A more recent and innovative approach involves the catalytic deaminative coupling of two different primary amines. A ruthenium-based catalyst has been shown to be highly chemoselective in promoting the coupling of two different primary amines to form an unsymmetrical secondary amine, with ammonia as the only byproduct. marquette.edunih.govresearchgate.net This method avoids the use of carbonyl compounds or alkylating agents altogether. While specific examples with octylamine and pentylamine are not detailed, the broad substrate scope reported for this methodology suggests its potential applicability.

Mechanistic Investigations of N- N-octyl -n-pentylamine Reactivity

Impact of N-Substituents on Amine Reactivity and Selectivity

The nature of the N-substituents—in this case, the octyl and pentyl groups—profoundly influences the reactivity and selectivity of N-(N-octyl)-N-pentylamine. These alkyl groups have several effects:

Steric Hindrance : The bulky octyl and pentyl groups can impede the approach of reactants to the nitrogen atom. fiveable.me This steric congestion can slow down reactions, such as nucleophilic substitution, and can be a significant challenge in processes like reductive amination. nih.gov In some cases, steric hindrance can prevent the formation of an alkyl imine, leading to the failure of the reductive amination process. nih.gov However, this same steric bulk can be exploited to achieve selectivity. For instance, in intermolecular C–H amination, steric effects are a principal determinant of site selectivity. nih.gov

Electronic Effects : Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom. This inductive effect enhances the nucleophilicity and basicity of the amine compared to ammonia or primary amines. fiveable.me Increased nucleophilicity generally leads to faster reaction rates in nucleophilic attack scenarios. masterorganicchemistry.com However, the relationship is not always straightforward, as over-alkylation can lead to a more reactive nucleophile, making selective mono-alkylation challenging in traditional methods. acs.org

Solubility : The long alkyl chains of this compound enhance its solubility in nonpolar organic solvents, which can be a critical factor in homogeneous catalysis.

| Factor | Influence on this compound |

| Steric Hindrance | Decreases reaction rates by impeding reactant approach; influences site selectivity. nih.govfiveable.menih.gov |

| Electronic Effect | Increases nucleophilicity and basicity via inductive effect of octyl and pentyl groups. fiveable.me |

| Solubility | Long alkyl chains improve solubility in organic solvents. |

Intermolecular Amination Pathways and Positional Selectivity

Intermolecular C–H amination is a powerful strategy for forming C–N bonds directly from hydrocarbons, and secondary amines like this compound can serve as the nitrogen source. acs.org The challenge in these reactions lies in controlling the positional selectivity—that is, directing the amination to a specific C–H bond within a complex molecule.

Recent studies have shown that selective intermolecular amination of C–H bonds at tertiary carbon centers is achievable. nih.gov The selectivity is often governed by a combination of steric and electronic factors. For instance, in rhodium-catalyzed aminations, steric effects are implicated as a primary driver for site selectivity. nih.gov The reaction is also sensitive to the electronic environment, with product yields generally improving as the distance between the target C–H bond and any electron-withdrawing groups increases. nih.gov

In palladium-catalyzed intermolecular allylic C–H amination, secondary amines can be coupled directly with terminal olefins. rsc.org This process can proceed via a Pd(0/I/II) catalytic cycle, where an aryl radical generated in the cycle performs a hydrogen atom transfer (HAT) from an allylic C–H bond. rsc.org The use of different ligands can influence the regioselectivity, for example, between linear and branched products. nih.gov

Metal-free conditions have also been developed for site-selective intermolecular amination at unactivated methylene positions. rsc.org This selectivity is dictated by the intrinsic reactivity of the substrate, often influenced by the presence of distant electron-withdrawing groups, without the need for a directing group. rsc.org

| Catalytic System | Key Features of Selectivity |

| Rhodium-catalyzed | Steric effects are a primary determinant; influenced by electronic properties of the substrate. nih.gov |

| Palladium-catalyzed | Achieves high regio- and stereoselectivity in allylic C-H amination; can involve a HAT mechanism. nih.govrsc.org |

| Metal-free | Site-selectivity at remote methylene positions is governed by the substrate's intrinsic electronic properties. rsc.org |

Characterization and Role of Radical Intermediates in Amine Transformations

Radical intermediates play a crucial role in many transformations involving amines. In photoredox catalysis, for example, single electron transfer (SET) from an electron-rich species can generate radical cations. Enamines, which can be formed from secondary amines, can undergo SET to form enamine radical cations. chinesechemsoc.orgjiaolei.groupchinesechemsoc.org These open-shell intermediates are highly reactive and can participate in various coupling reactions. chinesechemsoc.org

Advanced techniques like time-resolved electron paramagnetic resonance (EPR) have enabled the direct observation and characterization of transient radical intermediates, such as enamine radical cations and α-imino radicals, on a microsecond timescale. jiaolei.groupchinesechemsoc.org These studies have revealed the kinetics and reaction pathways of these species. For instance, in reactions with styrene, the enamine radical cation was found to be a key reactive intermediate. chinesechemsoc.orgchinesechemsoc.org

In the context of C–H amination, radical pathways are also prevalent. Mechanistic studies, including the use of radical traps and crossover experiments, support the involvement of radical intermediates. rsc.orgshareok.org For example, cobalt-catalyzed amination of C(sp³)–H bonds is proposed to proceed via a hydrogen atom transfer (HAT) to generate an alkyl radical, which is then trapped by the cobalt catalyst. rsc.org Similarly, copper-catalyzed amination mechanisms have been investigated, with some results consistent with a stepwise insertion into the C-H bond via carbon radical intermediates. shareok.org The formation of N-nitrosodimethylamine during the chloramination of secondary amines has also been shown to involve radical intermediates. bohrium.com

A recently developed carbonyl alkylative amination process involves the addition of an alkyl radical to a neutral imine, formed from a primary amine and an aldehyde, to generate an aminyl radical. nih.govrsc.org This aminyl radical then undergoes a hydrogen atom transfer to yield the final α-branched secondary alkylamine product. rsc.orgrsc.org

| Reaction Type | Radical Intermediate(s) | Role of Radical |

| Photoredox Catalysis | Enamine radical cation, α-imino radical | Key reactive species for coupling reactions. chinesechemsoc.orgjiaolei.groupchinesechemsoc.org |

| C-H Amination | Alkyl radical, Carbon radical | Intermediate formed via HAT, leading to C-N bond formation. shareok.orgrsc.org |

| Carbonyl Alkylative Amination | Alkyl radical, Aminyl radical | Addition of alkyl radical to imine, followed by HAT. nih.govrsc.org |

Q & A

Q. What are the recommended synthetic routes for preparing N-(N-octyl)-N-pentylamine, and how can its purity be validated?

Methodological Answer: this compound can be synthesized via reductive amination or alkylation of pentylamine with 1-bromooctane. Key steps include:

- Alkylation : React pentylamine with 1-bromooctane in anhydrous conditions using a base (e.g., K₂CO₃) to facilitate nucleophilic substitution.

- Purification : Distill the crude product under reduced pressure (e.g., 0.1–1 mmHg) to isolate the tertiary amine.

- Characterization : Validate purity using gas chromatography (GC) with flame ionization detection (FID) or nuclear magnetic resonance (NMR) spectroscopy. Compare retention times or spectral peaks with reference standards. Purity ≥98% is typical for research-grade synthesis .

Q. What analytical techniques are most reliable for quantifying this compound in complex matrices?

Methodological Answer: For trace analysis in environmental or biological samples:

- Liquid-Liquid Extraction (LLE) : Use dichloromethane or ethyl acetate to isolate the amine from aqueous matrices.

- GC-MS : Equip with a polar column (e.g., HP-INNOWax) to resolve tertiary amines. Monitor m/z ions specific to the molecular ion ([M⁺] = 213) and fragmentation patterns (e.g., m/z 85 for pentyl fragments).

- HPLC-MS/MS : Employ reversed-phase C18 columns with electrospray ionization (ESI) in positive mode for enhanced sensitivity. Validate with spiked recovery experiments (target: 85–115% recovery) .

Advanced Research Questions

Q. How can researchers address contradictions in reported solubility data for this compound across solvents?

Methodological Answer: Discrepancies often arise from experimental conditions (temperature, solvent purity). To resolve:

- Standardized Solubility Assays : Conduct shake-flask experiments at 25°C using HPLC-grade solvents. Saturate solutions, filter (0.22 µm), and quantify via gravimetric analysis or UV-Vis (if derivatized).

- Thermodynamic Modeling : Use Hansen solubility parameters (δD, δP, δH) to predict miscibility. Compare with experimental data for n-alkanes (e.g., hexane: δD = 14.9 MPa¹/²) .

Q. What methodological frameworks are appropriate for assessing developmental toxicity of this compound in preclinical models?

Methodological Answer: Adopt OECD Guideline 414 (prenatal developmental toxicity study):

- Dosing : Administer via oral gavage to pregnant rodents (e.g., Sprague-Dawley rats) at 50, 150, and 450 mg/kg/day from gestation day 6–15.

- Endpoints : Monitor maternal weight, fetal viability, and skeletal anomalies (e.g., wavy ribs). Use NOAEL/LOAEL thresholds (e.g., maternal NOAEL = 50 mg/kg; developmental NOAEL = 150 mg/kg) as seen in structurally related amines .

Q. How can this compound be integrated into polymer synthesis, and what kinetic parameters should be monitored?

Methodological Answer: As a surfactant or chain-transfer agent in controlled radical polymerization:

- RAFT Polymerization : Optimize molar ratios (e.g., [Monomer]:[CTA]:[Initiator] = 100:1:0.2) in bulk or solution.

- Kinetic Analysis : Track monomer conversion via ¹H NMR (e.g., vinyl proton disappearance at δ 5–6 ppm). Calculate rate constants (kₚ) and dispersity (Đ = Mw/Mn) using GPC .

Q. What strategies mitigate inconsistencies in stability studies of this compound under oxidative conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 6 months. Monitor degradation via LC-MS for oxidation byproducts (e.g., N-oxide formation).

- Antioxidant Additives : Evaluate efficacy of 0.1% BHT or ascorbic acid in preventing amine oxidation. Use Arrhenius modeling to extrapolate shelf-life .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.